Cas no 160777-11-7 (2,4-Pentanedione, 3-[[5-(2-nitrophenyl)-2-furanyl]methylene]- (en))
160777-11-7 structure
Product Name:2,4-Pentanedione, 3-[[5-(2-nitrophenyl)-2-furanyl]methylene]- (en)
CAS-nummer:160777-11-7
MF:C16H13NO5
MW:299.278124570847
CID:3109672
PubChem ID:833193
Update Time:2025-04-21
2,4-Pentanedione, 3-[[5-(2-nitrophenyl)-2-furanyl]methylene]- (en) Chemische en fysische eigenschappen
Naam en identificatie
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- 2,4-Pentanedione, 3-[[5-(2-nitrophenyl)-2-furanyl]methylene]- (en)
- 3-[[5-(2-nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione
- AKOS001017283
- SR-01000026788
- Z56771892
- STK701397
- 3-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione
- CS-0272032
- SR-01000026788-1
- 160777-11-7
- 3-((5-(2-Nitrophenyl)furan-2-yl)methylene)pentane-2,4-dione
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- Inchi: 1S/C16H13NO5/c1-10(18)14(11(2)19)9-12-7-8-16(22-12)13-5-3-4-6-15(13)17(20)21/h3-9H,1-2H3
- InChI-sleutel: GLOWNPVOMSWLKX-UHFFFAOYSA-N
- LACHT: O1C(/C=C(\C(C)=O)/C(C)=O)=CC=C1C1C=CC=CC=1[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 299.07937252Da
- Monoisotopische massa: 299.07937252Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 93.1Ų
2,4-Pentanedione, 3-[[5-(2-nitrophenyl)-2-furanyl]methylene]- (en) Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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